Urapidil-d3
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Overview
Description
Urapidil-d3 is a deuterated form of urapidil, a medication primarily used for the treatment of hypertension. Urapidil functions as an alpha-1 adrenergic receptor antagonist and a serotonin receptor agonist, making it effective in reducing blood pressure by dilating blood vessels and modulating central nervous system activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urapidil involves several steps:
Mixing 1,3-dimethyl-6-semicarbazide pyrimidine and 3-amino-1-propanol: This reaction produces 6-(3-hydroxypropylamino)-1,3-dimethyluracil.
Reacting 6-(3-hydroxypropylamino)-1,3-dimethyluracil with thionyl chloride: This step forms 6-(3-chloropropylamino)-1,3-dimethyluracil.
Reacting 6-(3-chloropropylamino)-1,3-dimethyluracil with 1-(2-methoxyphenyl)piperazine hydrochloride: This final step yields urapidil.
Industrial Production Methods
The industrial production of urapidil follows similar synthetic routes but is optimized for large-scale production. The process involves the use of readily available reagents, minimal side reactions, and high-yield conditions to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Urapidil undergoes various chemical reactions, including:
Oxidation: Urapidil can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups in urapidil.
Substitution: Urapidil can undergo substitution reactions, particularly at the aromatic ring and amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce hydroxylated derivatives, while substitution reactions can yield various substituted urapidil analogs .
Scientific Research Applications
Urapidil-d3 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of urapidil.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Studied for its potential in treating hypertension, hypertensive emergencies, and other cardiovascular conditions.
Industry: Utilized in the development of new antihypertensive drugs and formulations
Mechanism of Action
Urapidil-d3 exerts its effects through a combination of peripheral and central mechanisms:
Peripheral: It predominantly blocks postsynaptic alpha-1 adrenergic receptors, inhibiting the vasoconstrictor effects of catecholamines and leading to vasodilation.
Central: It modulates the activity of cerebral centers that control the circulatory system by stimulating serotonin receptors
Comparison with Similar Compounds
Similar Compounds
Prazosin: Another alpha-1 adrenergic receptor antagonist used for hypertension.
Clonidine: A centrally acting alpha-2 adrenergic agonist used for hypertension and other conditions.
Nitroglycerin: A vasodilator used for angina and heart failure
Uniqueness of Urapidil-d3
This compound is unique due to its dual mechanism of action, combining peripheral alpha-1 adrenergic receptor antagonism with central serotonin receptor agonism. This dual action provides a more comprehensive approach to blood pressure reduction and offers potential advantages in terms of efficacy and tolerability compared to other antihypertensive agents .
Properties
Molecular Formula |
C20H29N5O3 |
---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
1,3-dimethyl-6-[3-[4-[2-(trideuteriomethoxy)phenyl]piperazin-1-yl]propylamino]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H29N5O3/c1-22-18(15-19(26)23(2)20(22)27)21-9-6-10-24-11-13-25(14-12-24)16-7-4-5-8-17(16)28-3/h4-5,7-8,15,21H,6,9-14H2,1-3H3/i3D3 |
InChI Key |
ICMGLRUYEQNHPF-HPRDVNIFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=CC=C1N2CCN(CC2)CCCNC3=CC(=O)N(C(=O)N3C)C |
Canonical SMILES |
CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3OC |
Origin of Product |
United States |
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